N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
Description
N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine (CAS: 15468-86-7) is a substituted 1,3,5-triazine derivative characterized by two allylamine groups at the 2- and 4-positions and a chlorine atom at the 6-position. Its molecular formula is C₉H₁₂ClN₅, with a molecular weight of 225.68 g/mol . The compound is synthesized through nucleophilic substitution reactions involving 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and allylamine, followed by purification via reverse-phase HPLC .
This compound is primarily used in research settings for developing functionalized triazine-based materials, owing to its reactive chlorine atom and allyl groups, which enable further derivatization. It is available in milligram to multi-kilogram batches, facilitating applications in pharmaceuticals, agrochemicals, and polymer chemistry .
Properties
IUPAC Name |
6-chloro-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-3-5-11-8-13-7(10)14-9(15-8)12-6-4-2/h3-4H,1-2,5-6H2,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNONOVWALQTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)Cl)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165700 | |
| Record name | N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15468-86-7 | |
| Record name | 6-Chloro-N2,N4-di-2-propen-1-yl-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diallyl-6-chloro-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.883 | |
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| Record name | N,N'-DIALLYL-6-CHLORO-1,3,5-TRIAZINE-2,4-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7BN4VYW9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with allyl chloride under basic conditions. The reaction is carried out in a solvent such as dioxane or dichloromethane, with sodium carbonate as a base to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and sodium carbonate as a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted triazines with various functional groups.
Oxidation and Reduction Reactions: Products include oxides and amines.
Scientific Research Applications
Chemistry
N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine serves as a building block for synthesizing more complex organic molecules. Its chemical structure allows researchers to study reaction mechanisms and kinetics effectively. The compound's unique functional groups enable various chemical transformations that are useful in synthetic organic chemistry.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Activity : Studies have shown that derivatives of triazine compounds exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. For instance, related compounds have demonstrated in vitro activity against drug-resistant strains of cancer cells .
Medicine
In medicinal chemistry, this compound is explored as a scaffold for developing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design aimed at treating various diseases.
Industry
The compound finds applications in producing specialty chemicals and agrochemicals. Its unique properties make it suitable for materials science research where innovative chemical solutions are required.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of triazine derivatives similar to this compound against breast cancer cell lines. The results indicated that certain derivatives exhibited selective inhibition of cancer cell growth while sparing non-cancerous cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5g | MDA-MB231 | 0.130 ± 0.027 |
| 10a | MDA-MB231 | 0.0610 ± 0.0291 |
| 10d | MDA-MB231 | 0.048 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of triazines including this compound against several bacterial strains. The findings highlighted its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to disruption of cellular processes. It may also interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of 1,3,5-triazine derivatives are highly dependent on substituents at the 2-, 4-, and 6-positions. Below is a comparative analysis of N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : Allyl groups confer moderate polarity, making it soluble in acetonitrile and DMF but less water-soluble than simazine, which has smaller ethyl groups .
Regulatory and Industrial Relevance
Biological Activity
N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine (commonly referred to as DACT) is a synthetic compound belonging to the triazine family. Its unique structure, characterized by two allyl groups and a chloro substituent on the triazine ring, positions it as a subject of interest in biological research, particularly for its potential antimicrobial and anticancer properties. This article delves into the biological activity of DACT, supported by data tables and case studies.
- Molecular Formula: C₉H₁₂ClN₅
- Molecular Weight: 225.678 g/mol
- CAS Number: 15468-86-7
Synthesis
DACT is synthesized through the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to facilitate the substitution of hydrogen atoms on the nitrogen atoms with allyl groups .
The biological activity of DACT is attributed to its interaction with various molecular targets. The chloro and allyl groups enhance its reactivity and binding affinity to enzymes and receptors involved in critical biological processes. This interaction can lead to significant biological effects, including inhibition of cell proliferation in cancer cells and antimicrobial activity against various pathogens .
Antimicrobial Properties
DACT has been investigated for its antimicrobial activity against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects on:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values indicate that DACT is effective at relatively low concentrations, making it a promising candidate for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
Recent studies have highlighted the potential of DACT as an anticancer agent. In vitro assays demonstrated that DACT significantly reduces cell viability in several cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells.
The following table summarizes the effects observed in these studies:
| Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|
| A549 | 25 | 59.9 |
| MCF-7 | 50 | 65.2 |
Flow cytometry analysis indicated that DACT induces apoptosis in these cancer cells, suggesting its mechanism involves triggering programmed cell death pathways .
Case Studies
- Inhibition of E. coli DHFR : A study explored the binding affinity of DACT derivatives to dihydrofolate reductase (DHFR) in E. coli. The results indicated that certain substitutions on the triazine ring enhanced the inhibitory potency against this essential enzyme involved in nucleotide synthesis .
- Lung Cancer Treatment : Another study evaluated the efficacy of DACT in lung cancer models. The compound was shown to inhibit tumor growth significantly in vivo, leading researchers to propose it as a potential therapeutic agent for lung cancer treatment .
Q & A
Q. What are the optimized synthetic routes for N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine?
The synthesis of this compound typically involves sequential nucleophilic substitution reactions. A common approach starts with 2,4-diamino-6-chloro-1,3,5-triazine (simazine derivative) as the core structure. Allyl groups are introduced via reaction with allyl halides or allylamines under controlled conditions (e.g., using phosphorus oxychloride as a catalyst). For example, substituting chlorine atoms at the 6-position with diallylamine groups requires precise stoichiometry and anhydrous solvents like acetonitrile or DMF to minimize side reactions. Yields can vary between 30–58% depending on reaction temperature and purification methods .
Q. How is this compound characterized post-synthesis?
Characterization involves:
- Nuclear Magnetic Resonance (NMR): H and C NMR verify substitution patterns and confirm the presence of allyl groups (δ ~5.0–5.9 ppm for vinyl protons).
- Infrared (IR) Spectroscopy: Peaks at ~3300 cm (N-H stretching) and ~1600 cm (C=N/C-Cl vibrations) confirm functional groups.
- Melting Point Analysis: Consistency with literature values (e.g., 150–152°C for analogous triazines) ensures purity .
Q. What solubility challenges are associated with this compound, and how can they be mitigated?
The compound exhibits limited aqueous solubility due to its hydrophobic allyl substituents. Researchers often use co-solvents like DMSO or ethanol (10–20% v/v) to enhance solubility. For biological assays, micellar systems (e.g., Tween-80) or cyclodextrin inclusion complexes are employed to maintain stability and bioavailability .
Advanced Research Questions
Q. How do structural modifications of the triazine core influence biological activity?
Substitutions at the 6-position (e.g., chloro, aryl, or alkyl groups) and N-positions (e.g., allyl, morpholino) significantly alter activity. For example:
- Antimicrobial Activity: Bulky aryl groups at the 6-position enhance bacterial membrane disruption, with MIC values as low as 4 µg/mL against S. aureus.
- Anticancer Activity: Morpholino substituents improve DNA intercalation, reducing IC values in HeLa cells by 40% compared to unmodified analogs.
| Substituent (6-position) | Biological Target | Activity (IC/MIC) | Reference |
|---|---|---|---|
| Chloro | E. coli | 32 µg/mL | |
| 4-Fluorophenyl | HeLa cells | 12 µM | |
| Morpholino | DNA topoisomerase | 8 µM |
Q. What mechanisms underpin its antimicrobial and antitumor activities?
- Antimicrobial: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) and membrane depolarization .
- Antitumor: Induction of apoptosis through ROS generation and mitochondrial pathway activation. The chloro group facilitates DNA alkylation, while allyl substituents enhance cellular uptake .
Q. How can combinatorial therapies improve efficacy while reducing toxicity?
Synergistic effects are observed when combined with:
- β-Lactam Antibiotics: Reduces bacterial resistance by targeting multiple pathways (e.g., triazines + ceftriaxone lower MIC by 8-fold).
- Chemotherapeutics (e.g., Cisplatin): Enhances DNA damage in cancer cells while lowering individual drug doses (toxicity reduction ≥30%) .
Q. What analytical methods are used to detect and quantify this compound in complex matrices?
Q. What strategies address resistance mechanisms in target organisms?
Resistance often arises from efflux pump overexpression or target enzyme mutations. Approaches include:
- Efflux Pump Inhibitors: Co-administration with verapamil reduces MICs by 50% in resistant P. aeruginosa.
- Dual-Target Inhibitors: Hybrid molecules combining triazine and quinolone pharmacophores overcome topoisomerase mutations .
Methodological Considerations
-
Experimental Design for SAR Studies:
-
Data Contradiction Analysis:
Discrepancies in reported IC values may arise from assay conditions (e.g., serum content, incubation time). Normalize data using reference standards (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry vs. MTT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
